molecular formula C8H15ClN2O B1484824 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride CAS No. 2206968-04-7

3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride

Cat. No.: B1484824
CAS No.: 2206968-04-7
M. Wt: 190.67 g/mol
InChI Key: LIIDWBKFHFPWFM-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride is a bicyclic lactam derivative featuring a seven-membered ring system fused with a piperazine-like structure. Its molecular formula is C₈H₁₅ClN₂O (as the hydrochloride salt), with a molecular weight of 190.67 g/mol . The compound is synthesized via the reaction of tropinone with hydrazonic acid to form the lactam intermediate, followed by reduction using lithium aluminum hydride (LiAlH₄) to yield the bicyclic amine, which is subsequently converted to the hydrochloride salt .

Key structural features include:

  • A rigid bicyclo[4.2.1]nonane scaffold.
  • A ketone group at position 4, critical for hydrogen bonding and reactivity.
  • A methyl substituent at position 3, influencing steric and electronic properties.

This compound has been explored as a precursor for pharmacologically active molecules, particularly in nicotinic acetylcholine receptor (nAChR) ligand research .

Properties

IUPAC Name

3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-10-5-7-3-2-6(9-7)4-8(10)11;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDWBKFHFPWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(N2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Diazabicyclic Core

The bicyclic core is generally synthesized via intramolecular cyclization reactions involving diamine precursors. For example, starting with a linear diamine or amino alcohol, selective protection and activation steps enable the formation of the bicyclic scaffold through nucleophilic substitution or reductive amination.

Methylation at the 3-Position

The methyl group at the 3-position is introduced either by alkylation of a suitable intermediate or by using methylated starting materials. Controlled methylation conditions are critical to avoid over-alkylation or unwanted side reactions.

Installation of the Ketone Group at the 4-Position

Oxidation reactions, such as selective oxidation of secondary alcohol intermediates or direct ketone formation via acylation strategies, are employed to install the ketone at the 4-position. Reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane may be used under controlled conditions.

Formation of the Hydrochloride Salt

The free base of 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound’s physicochemical properties for handling and further applications.

Representative Preparation Protocol (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Diamine precursor, base, solvent Formation of diazabicyclo[4.2.1]nonane core
2 Methylation Methyl iodide or methyl triflate, base Introduction of methyl group at 3-position
3 Oxidation PCC or Dess–Martin periodinane Ketone formation at 4-position
4 Salt formation HCl in ethanol or ether Formation of hydrochloride salt

Research Findings and Optimization

According to patent literature and research on related heterobicyclic compounds, the synthetic routes emphasize high regio- and stereoselectivity to obtain the desired isomer of this compound with high purity. Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is crucial to maximize yield and minimize by-products.

Electrophysiological studies on related diazabicyclic compounds have shown that the precise stereochemistry and functionalization pattern significantly influence biological activity, underscoring the importance of controlled synthetic methodologies.

Summary Table of Preparation Parameters

Parameter Optimal Condition/Choice Notes
Starting material Linear diamine or amino alcohol Purity critical for cyclization efficiency
Cyclization conditions Mild base, inert solvent (e.g., THF) Avoid harsh conditions to prevent decomposition
Methylation reagent Methyl iodide or methyl triflate Controlled addition to prevent over-alkylation
Oxidation reagent PCC or Dess–Martin periodinane Selective oxidation to ketone
Salt formation solvent Ethanol or ether with HCl Ensures stable hydrochloride salt formation
Purification method Crystallization or chromatography Achieves high purity and stereochemical integrity

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride itself, with potential for various derivatives depending on the specific reactions and conditions used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .

Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride involves its interaction with various molecular targets. For example, as a dual orexin receptor antagonist, it binds to orexin receptors, inhibiting their activity and thereby modulating sleep-wake cycles . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one HCl C₈H₁₅ClN₂O 3-Me, 4-keto, HCl salt Intermediate for nAChR ligands; mp 258–259°C dec.
9-Methyl-3,9-diazabicyclo[4.2.1]nonane (30c) C₈H₁₆N₂ 3-Me, no ketone Reduced rigidity; potential for amine reactivity
3-Ethyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one C₁₀H₁₈N₂O 3-Et, 4-keto Increased lipophilicity; altered pharmacokinetics
3-Chloroacetyl-9-methyl-3,9-diazabicyclo[4.2.1]nonane C₁₀H₁₅ClN₂O₂ 3-Cl-acetyl substituent Reactive electrophile; toxicological concerns
9-Boc-3,9-diazabicyclo[4.2.1]nonane (AS98137) C₁₂H₂₁N₂O₂ Boc-protected amine Enhanced stability for synthetic intermediates
Key Observations :
  • Ketone vs. Amine : The presence of the 4-keto group in the parent compound enhances hydrogen-bonding capacity compared to the reduced amine derivative (30c), which lacks this functional group .
  • Substituent Effects: Ethyl substitution at position 3 (C10H18N2O) increases lipophilicity (clogP ~1.2 vs.
  • Reactivity : The chloroacetyl derivative (C10H15ClN2O2) introduces electrophilic reactivity, making it suitable for covalent binding studies but raising safety concerns .
Nicotinic Acetylcholine Receptor (nAChR) Ligands
  • The parent compound and its analogs are precursors for α4β2 nAChR ligands. For example, 3-(5-ethoxypyridin-3-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane (31b) demonstrates sub-micromolar affinity for α4β2 receptors, highlighting the importance of the bicyclic scaffold .
  • 9-Boc-3,9-diazabicyclo[4.2.1]nonane (AS98137) is used in protected form for selective functionalization, enabling the synthesis of stereochemically complex ligands .
Critical Notes :
  • The hydrochloride salt’s high melting point and stability make it preferable for storage and handling compared to hygroscopic analogs like the Boc-protected derivative .
  • Chloroacetyl derivatives require stringent safety protocols due to reactivity and sensitization risks .

Biological Activity

3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride, also known by its CAS number 1820581-06-3, is a bicyclic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 190.67 g/mol
  • CAS Number : 1820581-06-3

Biological Activity Overview

The compound has been investigated for its effects on various biological systems, particularly in the context of neuropharmacology and cancer research.

1. Neuropharmacological Effects

Research indicates that this compound may act as an orexin receptor antagonist. Orexins are neuropeptides that play crucial roles in regulating arousal, appetite, and sleep-wake cycles. Antagonists of orexin receptors have shown promise in promoting sleep and could be beneficial in treating insomnia:

  • Study Findings : A study published in 2010 demonstrated that constrained diazepanes with a similar bicyclic core exhibited good oral bioavailability and sleep-promoting activity in rat EEG models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AntagonismPromotes sleep; potential treatment for insomnia
Anti-Cancer ActivityPotential modulation of signaling pathways involved in tumor growth

Case Studies and Research Findings

In-depth studies on this compound are scarce; however, related research provides insights into its potential applications:

  • Orexin Receptor Studies : Research on orexin receptor antagonists has shown that they can effectively reduce wakefulness and increase sleep duration in animal models, indicating a promising avenue for further exploration of this compound's effects .
  • Cancer Research Context : The broader class of diazabicyclo compounds has been studied for their interactions with various biological targets that may influence cancer cell behavior, suggesting that similar mechanisms could be explored with this specific compound.

Q & A

Q. What is the established synthetic route for 3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride?

The compound is synthesized via a multi-step procedure starting from tropinone. In the first step, tropinone reacts with hydrazonic acid in chloroform under controlled temperature (below 15°C) to form the bicyclic lactam intermediate. This intermediate is then reduced using lithium aluminum hydride (LiAlH4) in dry ether under nitrogen atmosphere, yielding the final product with an overall yield of 61%. Characterization includes elemental analysis (C, H, N), melting point determination (258–259°C dec. for the hydrochloride salt), and distillation parameters (b.p. 111–113°C at 38 mm Hg) .

Q. How is structural confirmation performed for this bicyclic compound?

Structural validation relies on a combination of analytical techniques:

  • Elemental analysis confirms stoichiometry (e.g., C₈H₁₅ClN₂O for the hydrochloride salt) .
  • Melting point determination (e.g., 258–259°C dec.) ensures purity and consistency with literature values .
  • Spectroscopic methods (e.g., IR, NMR) are implied for functional group and stereochemical analysis, though specific spectral data are not provided in the evidence.

Q. What acute toxicity data are available for this compound?

Intravenous administration in mice shows an LD₅₀ of 114 mg/kg, indicating moderate toxicity. However, detailed toxic effects (e.g., organ-specific damage, neurological impacts) are not reported in the available literature .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization involves:

  • Temperature control : Maintaining reaction temperatures below 35°C during sodium azide addition minimizes side reactions .
  • Catalyst selection : Substituting LiAlH4 with alternative reducing agents (e.g., NaBH4 with additives) may improve selectivity for the bicyclic amine .
  • Solvent systems : Testing polar aprotic solvents (e.g., THF) instead of ether could enhance reaction kinetics during reduction .

Q. What strategies address discrepancies in pharmacological activity data across studies?

Contradictory results in receptor binding or therapeutic efficacy can be resolved by:

  • Standardized assays : Using uniform in vitro models (e.g., nicotinic acetylcholine receptor subtypes) to compare activity .
  • Computational modeling : Docking studies to predict binding affinities based on the compound’s bicyclic conformation and substituent effects .
  • Stereochemical analysis : Ensuring enantiomeric purity, as racemic mixtures (e.g., rac-(1R,6S)- derivatives) may exhibit variable bioactivity .

Q. How can the core structure be modified to enhance pharmacological potential?

Derivative synthesis strategies include:

  • Functionalization at the methyl group : Replacing the 3-methyl group with bulkier alkyl chains to modulate receptor selectivity .
  • Lactam ring modification : Introducing electron-withdrawing groups (e.g., nitro, carbonyl) to alter ring strain and reactivity .
  • Salt formation : Exploring alternative counterions (e.g., fumarate, citrate) to improve solubility and bioavailability, as demonstrated for related diazabicyclo compounds .

Data Contradiction and Mechanistic Analysis

Q. Why do synthesis yields vary between reported methods?

Discrepancies arise from differences in:

  • Reduction conditions : LiAlH4 vs. catalytic hydrogenation, where the latter may reduce over-reduction byproducts .
  • Workup protocols : Incomplete removal of inorganic salts during filtration can artificially lower yields .
  • Starting material purity : Tropinone impurities (e.g., tropine) may lead to competing reaction pathways .

Q. How can researchers validate the compound’s role in neurodegenerative disease models?

Preclinical studies should:

  • Use targeted assays : Measure inhibition of α-synuclein aggregation or dopaminergic neuron protection in Parkinson’s disease models .
  • Compare with analogs : Evaluate anti-Parkinsonism activity of 3-carbothiohydrazide derivatives to establish structure-activity relationships .
  • Assess pharmacokinetics : Monitor blood-brain barrier penetration using LC-MS in rodent models .

Methodological Recommendations

Q. What analytical techniques are critical for purity assessment?

  • HPLC with UV/Vis detection : Use Chromolith or Purospher® columns for high-resolution separation of enantiomers or degradation products .
  • Karl Fischer titration : Quantify residual water in the hydrochloride salt to prevent hydrolysis during storage .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 191 for the free base) and detect trace impurities .

Q. How should researchers handle stability challenges during storage?

  • Desiccation : Store the hydrochloride salt in anhydrous conditions (e.g., vacuum-sealed with silica gel) to prevent hydrate formation .
  • Temperature control : Avoid prolonged exposure to temperatures >25°C, as decomposition is observed at 290–291°C .
  • Light sensitivity : Use amber vials to minimize photolytic degradation of the diazabicyclo core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride

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